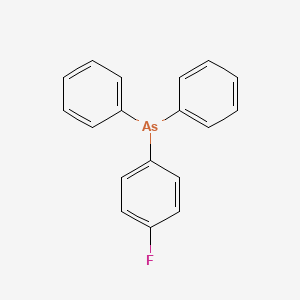
(4-Fluorophenyl)(diphenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)(diphenyl)arsane is an organoarsenic compound characterized by the presence of a fluorophenyl group and two diphenyl groups attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(diphenyl)arsane typically involves the reaction of (4-fluorophenyl)magnesium bromide with diphenylarsine chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-Fluorophenyl)(diphenyl)arsane can undergo various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic oxides or other higher oxidation state compounds.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl₃) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Arsenic oxides or arsenic acids.
Substitution: Various substituted phenylarsanes.
Coupling Reactions: Biaryl compounds with fluorophenyl and diphenyl groups.
Scientific Research Applications
(4-Fluorophenyl)(diphenyl)arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of arsenic-based therapeutics.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(diphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects.
Comparison with Similar Compounds
(4-Fluorophenyl)(phenyl)arsane: Contains one phenyl group instead of two.
(4-Chlorophenyl)(diphenyl)arsane: Contains a chlorophenyl group instead of a fluorophenyl group.
(4-Bromophenyl)(diphenyl)arsane: Contains a bromophenyl group instead of a fluorophenyl group.
Uniqueness: (4-Fluorophenyl)(diphenyl)arsane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro- and bromo- counterparts. The fluorine atom can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
113106-96-0 |
|---|---|
Molecular Formula |
C18H14AsF |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
(4-fluorophenyl)-diphenylarsane |
InChI |
InChI=1S/C18H14AsF/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |
InChI Key |
PBVVTJMBSSSLHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14302581.png)

![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)
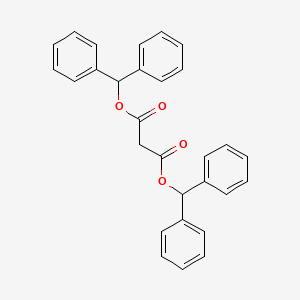
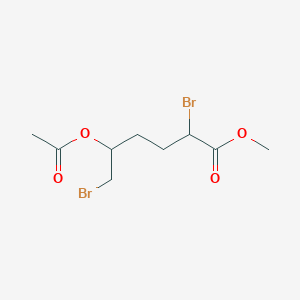
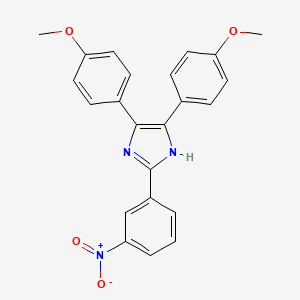

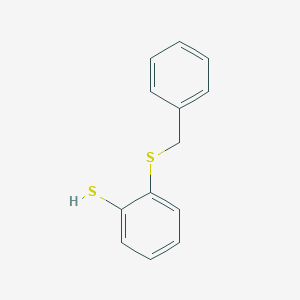
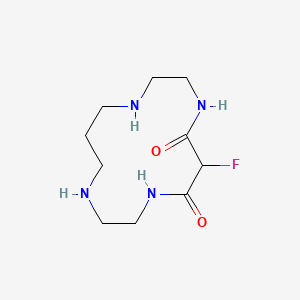

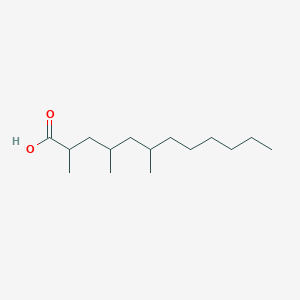
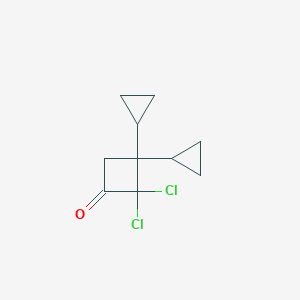
![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
